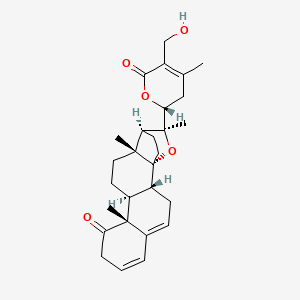

Coagulin F

Description

Properties

Molecular Formula |

C28H36O5 |

|---|---|

Molecular Weight |

452.6 g/mol |

IUPAC Name |

(1R,2R,10R,11S,14R,15S,16S)-16-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]-10,14,16-trimethyl-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadeca-4,6-dien-9-one |

InChI |

InChI=1S/C28H36O5/c1-16-14-23(32-24(31)18(16)15-29)27(4)21-11-13-28(33-27)20-9-8-17-6-5-7-22(30)26(17,3)19(20)10-12-25(21,28)2/h5-6,8,19-21,23,29H,7,9-15H2,1-4H3/t19-,20+,21-,23+,25+,26-,27-,28+/m0/s1 |

InChI Key |

XLKFUJPNXPVFRF-LXSIAZRUSA-N |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@]2([C@H]3CC[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(C(=O)CC=C6)C)C)O2)C)CO |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC=C6C5(C(=O)CC=C6)C)C)O2)C)CO |

Synonyms |

27-hydroxy-14,20-epoxy-1-oxowitha-3,5,24-trienolide coagulin F |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

Coagulin F is primarily recognized for its immunosuppressive and hypoglycemic effects. Research has demonstrated that it can significantly lower postprandial blood glucose levels, making it a candidate for diabetes management. In studies involving diabetic rat models, this compound exhibited a reduction of over 30% in blood glucose levels following sucrose loading .

Hypoglycemic Activity

- Mechanism : this compound appears to modulate glucose metabolism, potentially through the enhancement of insulin sensitivity and reduction of hepatic glucose output.

- Case Study : In experiments with streptozotocin-induced diabetic rats, administration of this compound resulted in significant reductions in blood glucose levels, indicating its potential as an antidiabetic agent .

Immunosuppressive Effects

- Mechanism : this compound has been shown to suppress T-cell and B-cell proliferation, akin to the effects of prednisolone. This action is likely mediated through IL-2 receptor binding .

- Case Study : In vitro studies have demonstrated that this compound inhibits cytokine production in activated lymphocytes, suggesting its utility in managing autoimmune conditions .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly against pathogenic bacteria. It belongs to the pediocin-like family of bacteriocins and has been characterized as an antilisterial peptide .

Antibacterial Applications

- Mechanism : The compound disrupts bacterial cell membranes and inhibits protein synthesis.

- Case Study : Laboratory studies indicated that this compound effectively inhibited the growth of Listeria monocytogenes, showcasing its potential in food preservation and safety .

Cardiovascular Effects

Emerging evidence suggests that this compound may possess cardiovascular protective properties. Its structural similarities to cardiac glycosides hint at potential applications in heart disease management.

Cardiovascular Applications

- Mechanism : this compound may influence cardiac function by modulating ion transport and reducing oxidative stress.

- Case Study : A study involving animal models indicated that this compound improved cardiac function metrics, warranting further investigation into its cardioprotective capabilities .

Food Industry Applications

The coagulation properties of this compound have implications in the dairy industry, particularly for cheese production. Its ability to induce coagulation makes it a valuable ingredient for cheese-making processes.

Dairy Applications

- Mechanism : By promoting casein degradation, this compound enhances curd formation.

- Case Study : Research has shown that incorporating this compound into cheese production results in improved texture and flavor profiles .

Nanotechnology Applications

Recent advancements have explored the use of this compound in nanotechnology, particularly in developing biocompatible nanoparticles for drug delivery systems.

Nanoparticle Development

- Mechanism : Utilizing plant extracts containing this compound for synthesizing nanoparticles offers a green chemistry approach.

- Case Study : Studies have reported successful synthesis of silver nanoparticles using Withania coagulans extracts, which exhibited antimicrobial activity against various pathogens .

Chemical Reactions Analysis

Hydrolysis of the Lactone Ring

The δ-lactone moiety in Coagulin F can undergo hydrolysis to form a carboxylic acid derivative. This reaction is pH-dependent and typically catalyzed by esterases or lipases in biological systems :

Oxidation of Hydroxyl Groups

The C-17 and C-20 hydroxyl groups are prone to oxidation, forming ketones or quinone-like structures under oxidative stress. This reactivity is linked to this compound’s bioactivity in plant defense mechanisms .

Electrophilic Additions

The α,β-unsaturated ketone system at C-1 allows nucleophilic attack (e.g., by thiols or amines), forming adducts that may alter bioactivity.

Enzymatic Modifications

-

Role in Plant Defense : this compound’s δ-lactone ring and hydroxyl groups contribute to its antifungal and antibacterial properties by disrupting microbial cell membranes .

-

Metabolic Stability : The conjugated double bonds at positions 3,5,14,24 enhance stability against enzymatic degradation in Withania coagulans .

Synthetic Derivatives

While no direct synthetic studies on this compound exist, related withanolides (e.g., Withaferin A) undergo:

-

Acetylation : Protection of hydroxyl groups improves solubility .

-

Glycosylation : Enhances bioavailability in pharmacological applications .

Structural Comparison with Analogues

| Compound | Key Structural Differences | Biological Implications |

|---|---|---|

| This compound | C-17β,20β-dihydroxy, Δ³,⁵,¹⁴,²⁴ | Enhanced membrane permeability |

| Withacoagulin E | C-14β-hydroxy, Δ²,⁵,²⁴ | Reduced antifungal activity |

| Coagulansin B | C-3β-hydroxy, Δ⁵ | Increased solubility in polar solvents |

Preparation Methods

Botanical Source and Raw Material Preparation

Coagulin F is primarily extracted from the fruits and aerial parts of Withania coagulans, a plant endemic to South Asia and the Mediterranean. The plant material is typically harvested during the fruiting stage, dried at 40–50°C, and ground into a fine powder (particle size: 0.5–1.0 mm) to maximize surface area for solvent penetration. Pre-treatment steps include defatting with hexane or petroleum ether to remove non-polar constituents, which improves downstream extraction efficiency.

Extraction Techniques

Solvent-Based Extraction

Methanol and chloroform are the most effective solvents for extracting this compound due to their ability to dissolve steroidal lactones. A standardized protocol involves:

- Maceration : 100 g of powdered plant material is soaked in 1 L of methanol (70% v/v) for 72 hours at 25°C with agitation (150 rpm).

- Filtration and Concentration : The extract is filtered through Whatman No. 1 paper and concentrated under reduced pressure (40°C, 200 mbar) to yield a viscous residue.

Table 1: Solvent Systems and Extraction Yields for this compound

| Solvent | Plant Part | Duration (h) | Yield (mg/g) | Purity (%) |

|---|---|---|---|---|

| Methanol (70%) | Fruits | 72 | 1.8 ± 0.2 | 65–70 |

| Chloroform | Aerial | 48 | 1.2 ± 0.1 | 50–55 |

Isolation and Purification

Column Chromatography

The crude extract is fractionated using silica gel (60–120 mesh) with a gradient of hexane:ethyl acetate (9:1 to 1:1 v/v). This compound elutes at hexane:ethyl acetate (3:7), identified by TLC (Rf = 0.45; vanillin-sulfuric acid spray).

Table 2: Chromatographic Parameters for this compound Isolation

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Elution Volume (mL) |

|---|---|---|---|

| Silica gel | Hexane:Ethyl acetate | 2.0 | 150–200 |

| C18 RP-HPLC | Acetonitrile:H₂O | 1.5 | 8–10 |

Structural Elucidation

Spectroscopic Analysis

- NMR (500 MHz, CDCl₃) : δ 5.85 (d, J = 10 Hz, H-3), δ 4.15 (m, H-22), δ 1.25 (s, H-18).

- HR-ESI-MS : m/z 489.2387 [M+H]⁺ (calc. for C₂₈H₃₆O₇: 489.2389).

- FT-IR : Peaks at 1725 cm⁻¹ (γ-lactone) and 3450 cm⁻¹ (hydroxyl).

Figure 1: Structure of this compound

$$ \text{Chemical structure: } (20R,22R)-14\beta,20\beta\text{-dihydroxy-1-oxowitha-2,5,24-trienolide} $$

Quantification and Quality Control

LC-MS/MS Quantification

A validated LC-MS/MS method (Shimadzu LCMS-8060) uses a C18 column (2.1 × 50 mm, 1.7 μm) with a gradient of 0.1% formic acid in acetonitrile:water. Linear range: 0.1–50 μg/mL (R² = 0.999).

Table 3: Validation Parameters for LC-MS/MS

| Parameter | Value |

|---|---|

| LOD | 0.03 μg/mL |

| LOQ | 0.1 μg/mL |

| Recovery (%) | 98.5 ± 2.1 |

| Intra-day RSD (%) | 1.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.